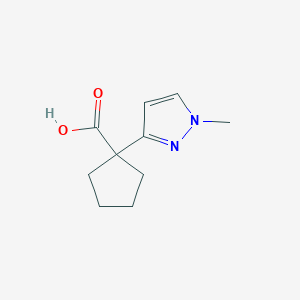
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring fused with a cyclopentane carboxylic acid group. The molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, which imparts different chemical properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, used in Suzuki coupling reactions
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring with a cyclopentane carboxylic acid group. This structure provides a balance of rigidity and flexibility, making it suitable for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(1-methylpyrazol-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-4-8(11-12)10(9(13)14)5-2-3-6-10/h4,7H,2-3,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
UUOCMAPDDCPMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2(CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


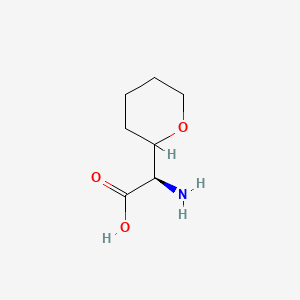
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
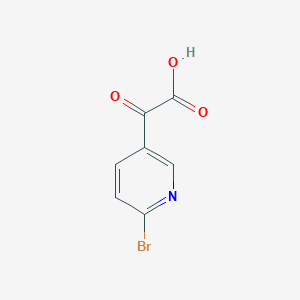
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
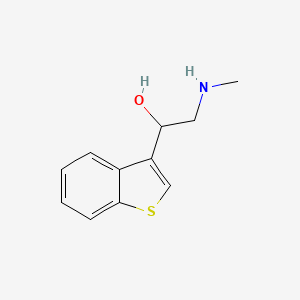
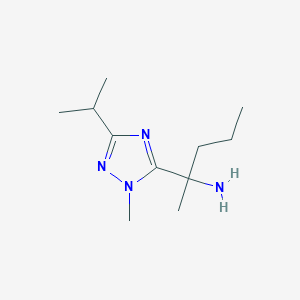
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
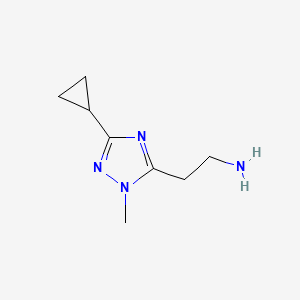
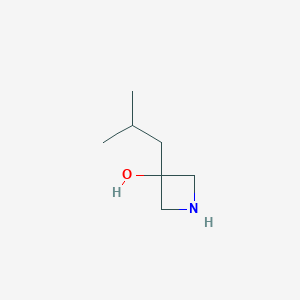
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
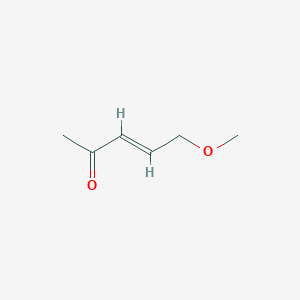
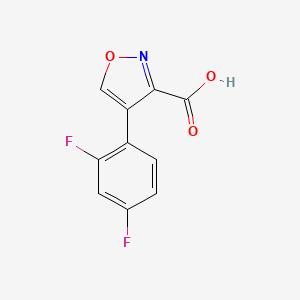
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
